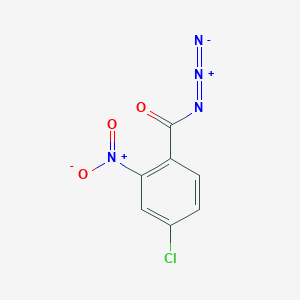
Benzoyl azide, 4-chloro-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl azide, 4-chloro-2-nitro- is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of a benzoyl group, a chloro substituent at the 4-position, and a nitro group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl azide, 4-chloro-2-nitro- typically involves the introduction of the azide group onto a pre-functionalized benzoyl compound. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a leaving group, such as a halide, on the benzoyl precursor. This reaction is often carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of benzoyl azide, 4-chloro-2-nitro- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: Benzoyl azide, 4-chloro-2-nitro- can undergo nucleophilic substitution reactions where the azide group acts as a nucleophile, replacing other substituents on the aromatic ring.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can participate in rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Rearrangement: Heat or catalysts to facilitate the Curtius rearrangement.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Scientific Research Applications
Benzoyl azide, 4-chloro-2-nitro- has several applications
Properties
CAS No. |
114197-39-6 |
|---|---|
Molecular Formula |
C7H3ClN4O3 |
Molecular Weight |
226.58 g/mol |
IUPAC Name |
4-chloro-2-nitrobenzoyl azide |
InChI |
InChI=1S/C7H3ClN4O3/c8-4-1-2-5(7(13)10-11-9)6(3-4)12(14)15/h1-3H |
InChI Key |
BJJXUFZCYYGOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















